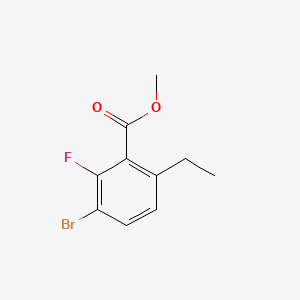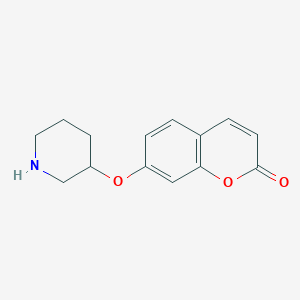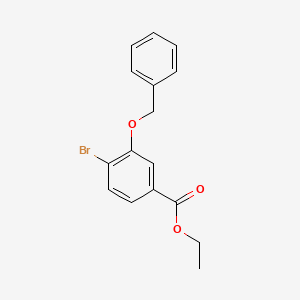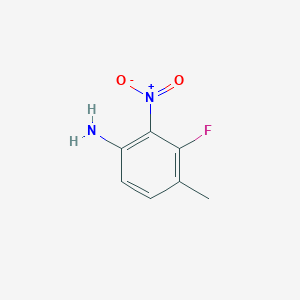![molecular formula C9H12N6S B15364884 7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B15364884.png)
7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine is a chemical compound that belongs to the class of thiazolo[5,4-d]pyrimidines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine typically involves the reaction of thiazolo[5,4-d]pyrimidin-5-amine with piperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures. Catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are typically carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, 7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and advanced materials.
作用機序
The mechanism by which 7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Thiazolo[5,4-d]pyrimidin-5-amine: A closely related compound without the piperazine group.
Piperazine derivatives: Other compounds containing the piperazine moiety.
Thiazole derivatives: Compounds with a thiazole ring structure.
Uniqueness: 7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine is unique due to its combination of the thiazolo[5,4-d]pyrimidin-5-amine core and the piperazine group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C9H12N6S |
|---|---|
分子量 |
236.30 g/mol |
IUPAC名 |
7-piperazin-1-yl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C9H12N6S/c10-9-13-7(15-3-1-11-2-4-15)6-8(14-9)16-5-12-6/h5,11H,1-4H2,(H2,10,13,14) |
InChIキー |
XCIJWCACAFDGLA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C3C(=NC(=N2)N)SC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



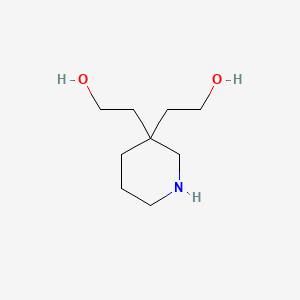
![Diethyl {[4-(dimethylamino)phenyl]methyl}propanedioate](/img/structure/B15364811.png)

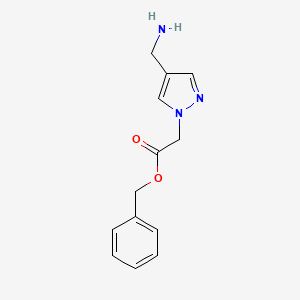
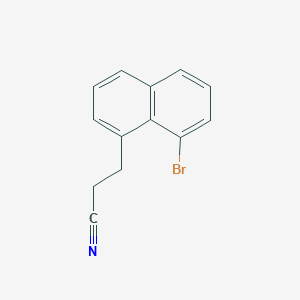
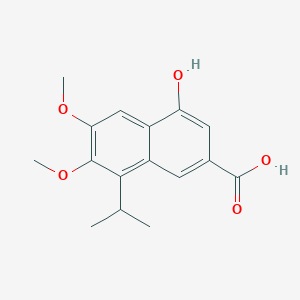
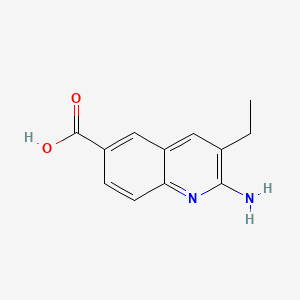

![2-Chloro-4-(methylamino)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15364854.png)
